Cas no 585-18-2 (Butanal,2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)-)

Butanal,2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)- structure
585-18-2 structure
Product Name:Butanal,2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)-
CAS No:585-18-2
Molecular Formula:C4H9O7P
Molecular Weight:200.08400
CID:369104
PubChem ID:122357

Butanal,2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)- Properties

Names and Identifiers

    • Butanal,2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)-
    • D-Erythrose 4-Phosphate DISCONTINUED
    • (2,3-dihydroxy-4-oxo-butoxy)phosphonic acid
    • D-Erythrose 4-Phosphate
    • D-Erythrose 4-Phosphate DISCONTINUED
    • (2R,3R)-2,3-dihydroxy-4-oxobutyl dihydrogen phosphate
    • Erythrose 4-PO4
    • [(2R,3R)-2,3-dihydroxy-4-oxo-butyl] dihydrogen phosphate
    • erythrose-4-P
    • D-Erythrose 4-PO4
    • UNII-2156QF7O8M
    • D-erythrose 4-(dihydrogen phosphate)
    • NGHMDNPXVRFFGS-IUYQGCFVSA-N
    • NS00071942
    • D-rythrose 4-hosphate
    • erythrose-4P
    • [(2R,3R)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate
    • (2R,3R)-2,3-Dihydroxy-4-(phosphonooxy)butanal
    • threose 4-phosphate
    • 4-D-erythrosephosphoric acid
    • 2156QF7O8M
    • erythrose 4-phosphate
    • DB03937
    • D4F07F67-D45B-43B6-BD4C-D08708D1A7AD
    • D-ERYTHROSE 4-PHOSPHATE [MI]
    • C00279
    • 4-O-phosphono-D-erythrose
    • erythrose-4-phosphate
    • ERYTHOSE-4-PHOSPHATE
    • E4P
    • SCHEMBL50110
    • [(2R,3R)-2,3-dihydroxy-4-oxobutoxy]phosphonic acid
    • Q32039231
    • 585-18-2
    • CHEBI:48153
    • (2R,3R)-2,3-dihydroxy-4-oxobutyldihydrogenphosphate
    • butanal, 2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)-
    • [R-(R*,R*)]-2,3-Dihydroxy-4-(phossphonooxy)butanal
    • Butanal, 2,3-dihydroxy-4-(phosphonooxy)-, (R-(R*,R*))-
    • Erythrose, 4-phosphate (6CI,7CI)
    • Erythrose, 4-(dihydrogen phosphate), D- (8CI)
    • ERYTHROSE 4-PHOSPHATE, D-
    • D-erythrose-4-phosphate
    • D-erythrose-4-P
    • Butanal, 2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)- (9CI)
    • CHEMBL1232448
    • 4-O-phosphonato-D-erythrose
    • InChIKey: NGHMDNPXVRFFGS-IUYQGCFVSA-N
    • Inchi: InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4+/m0/s1
    • SMILES: C(C(C(C=O)O)O)OP(=O)(O)O

Computed Properties

  • Exact Mass: 200.00900
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 200.008589
  • Heavy Atom Count: 12
  • Complexity: 186
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -3.3
  • Topological Polar Surface Area: 124

Experimental Properties

  • LogP: -1.98360
  • PSA: 134.10000

Butanal,2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)- Related Literature

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